2-(2-Nitrophenyl)thiophene

Übersicht

Beschreibung

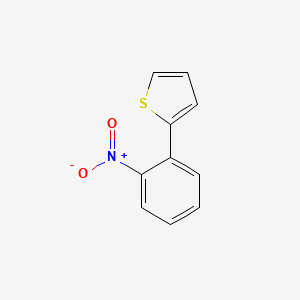

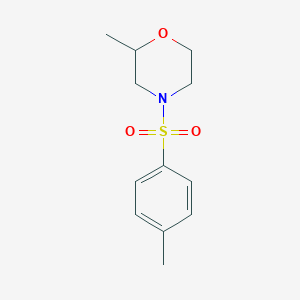

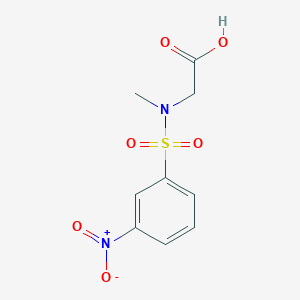

“2-(2-Nitrophenyl)thiophene”, also known as NPT, is a chemical compound that belongs to the class of thiophene derivatives. It is a yellow crystalline powder that is widely used in scientific research for its unique properties. The molecular weight of this compound is 205.23 and the molecular formula is C10H7NO2S .

Synthesis Analysis

Thiophene derivatives are synthesized through various methods such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods involve condensation reactions between different compounds . For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .

Molecular Structure Analysis

The molecular structure of this compound was evaluated using density functional theory (DFT/B3LYP) at 6-311G basis sets . Several bond parameters, namely bond lengths, bond angles, and dihedral angles, were evaluated . The observed HOMO and LUMO energy gaps affirm that charge transfer happens inside the compound .

Chemical Reactions Analysis

Thiophene and its derivatives are produced as part of the chemical defense mechanism in numerous plant species . These compounds can behave as repellents, act as toxic substances, or have anti-nutritional effects on herbivores .

Physical and Chemical Properties Analysis

This compound has a predicted melting point of 346.14° C, a predicted boiling point of 323.0° C at 760 mmHg, a predicted density of 1.3 g/cm^3, and a predicted refractive index of n 20D 1.63 .

Wissenschaftliche Forschungsanwendungen

Thermochemistry and Polymorphism

2-(2-Nitrophenyl)thiophene and its derivatives are extensively studied in thermochemistry and polymorphism. For instance, 5-Methyl-2-[(2-nitrophenyl)amino]-3-thiophenecarbonitrile, a closely related compound, exhibits fascinating conformational polymorphism. This property is significant in understanding the thermodynamic stability relationships between polymorphs and the effect of molecular conformation on physical properties like color and melting point (Yu et al., 2000).

Synthesis and Optical Properties

The synthesis and optical properties of thiophene derivatives, including those with nitrophenyl groups, have been explored. For instance, Thieno[3,2-b]thiophenes (TTs) with para-substituted phenyl groups exhibit unique absorbance characteristics and low optical band gaps, relevant for materials science and photonics (Capan et al., 2012).

Microwave-Assisted Synthesis

Microwave-assisted synthesis techniques have been employed to efficiently synthesize 2-(2-Nitroethenly)thiophene, a compound closely related to this compound. This method enhances the yield and offers an efficient access route, important in organic synthesis and chemical engineering (Xing et al., 2012).

Application in Organic Photovoltaic Cells

This compound derivatives have been utilized in the modification of single-wall carbon nanotubes for use in organic photovoltaic cells. These modifications enhance solubility and dispersion in organic solvents, thereby improving the efficiency of photovoltaic cells (Stylianakis et al., 2010).

Vibrational Spectra and DFT Simulations

Detailed vibrational spectra and Density Functional Theory (DFT) simulations have been conducted on thiophene derivatives, including those with nitrophenyl groups. These studies aid in understanding the molecular structure, electronic properties, and potential applications in materials science (Balakit et al., 2017).

Wirkmechanismus

Safety and Hazards

When handling 2-(2-Nitrophenyl)thiophene, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Zukünftige Richtungen

Thiophene and its derivatives have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .

Eigenschaften

IUPAC Name |

2-(2-nitrophenyl)thiophene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO2S/c12-11(13)9-5-2-1-4-8(9)10-6-3-7-14-10/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZURZUPKWSBYZKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CS2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70429365 | |

| Record name | 2-(2-nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51207-30-8 | |

| Record name | 2-(2-nitrophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70429365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-Hydroxy-2-methyl-[1,7]-naphthyridine](/img/structure/B3370744.png)

![4-[(Butylcarbamoyl)amino]benzoic acid](/img/structure/B3370747.png)

![1-[(2,3-Dichlorophenyl)methyl]piperazine](/img/structure/B3370779.png)